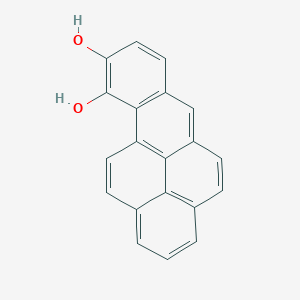

Benzo(a)pyrene-9,10-diol

Descripción general

Descripción

Benzo(a)pyrene-9,10-diol is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, which is a well-known carcinogen found in substances such as tobacco smoke, grilled foods, and coal tar. This compound is formed through the metabolic activation of benzo(a)pyrene and is known for its role in forming DNA adducts, which can lead to mutations and cancer.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of benzo(a)pyrene-9,10-diol typically involves the oxidation of benzo(a)pyrene. This process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective formation of the diol.

Industrial Production Methods: Industrial production of this compound is not common due to its carcinogenic nature. it can be produced in laboratory settings for research purposes. The process involves the use of benzo(a)pyrene as a starting material, which is then subjected to oxidation reactions under controlled conditions to yield the desired diol.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form this compound-7,8-epoxide, a highly reactive and carcinogenic compound.

Reduction: Reduction reactions can convert this compound back to benzo(a)pyrene.

Substitution: The diol can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Acetone, dichloromethane, water.

Major Products Formed:

This compound-7,8-epoxide: Formed through oxidation.

Benzo(a)pyrene: Formed through reduction.

Aplicaciones Científicas De Investigación

Carcinogenicity and DNA Interaction

Benzo(a)pyrene-9,10-diol is known to form DNA adducts, which are critical in understanding its carcinogenic potential. The binding of benzo(a)pyrene diol epoxides to DNA has been extensively documented. Studies indicate that these adducts can lead to mutagenesis and are implicated in various types of cancer, particularly lung cancer. For instance, a case-control study demonstrated a correlation between levels of DNA adducts induced by this compound and an increased risk of lung cancer among smokers .

Table 1: Summary of Key Studies on DNA Adduct Formation

Environmental Remediation

This compound's role extends beyond human health; it is also relevant in environmental science, particularly in bioremediation efforts. Microorganisms capable of degrading polycyclic aromatic hydrocarbons (PAHs), including benzo(a)pyrene derivatives, have been identified as potential agents for soil and water remediation.

Case Study: Bioremediation Applications

A comprehensive review highlighted various bioremediation strategies employing bacteria and fungi that can metabolize benzo(a)pyrene and its derivatives. These strategies demonstrate the potential for using natural processes to mitigate contamination in polluted environments .

Inflammatory Responses and Toxicity Assessment

Research has shown that exposure to this compound can stimulate inflammatory responses in lung fibroblasts, indicating its role in respiratory diseases . This aspect is crucial for assessing the toxicity of environmental pollutants.

Table 2: Inflammatory Response Studies

Mechanistic Insights into Metabolism

The metabolic pathways involving this compound are complex and involve multiple enzymatic reactions leading to various metabolites with differing biological activities. Understanding these pathways is essential for developing strategies to counteract its harmful effects.

Key Metabolic Pathways

- Conversion to Diol Epoxides : The transformation of benzo(a)pyrene into reactive diol epoxides is a critical step in its activation as a carcinogen.

- Formation of Reactive Oxygen Species : Metabolism can lead to oxidative stress, further damaging cellular components.

Mecanismo De Acción

Benzo(a)pyrene-9,10-diol exerts its effects primarily through the formation of DNA adducts. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as this compound-7,8-epoxide. These intermediates can covalently bind to DNA, causing mutations that can lead to cancer. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA repair and cell cycle regulation.

Comparación Con Compuestos Similares

Benzo(a)pyrene-9,10-diol is similar to other polycyclic aromatic hydrocarbon diols, such as:

Benzo(a)pyrene-7,8-dihydrodiol: Another metabolite of benzo(a)pyrene with similar carcinogenic properties.

Benzo(a)pyrene-4,5-dihydrodiol: A less studied diol with potential carcinogenic effects.

Uniqueness: this compound is unique due to its specific formation pathway and its role in forming highly reactive and carcinogenic epoxides. Its ability to form DNA adducts and induce mutations makes it a critical compound in the study of carcinogenesis.

Actividad Biológica

Benzo(a)pyrene-9,10-diol (BaP-9,10-diol) is a significant metabolite of benzo(a)pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH) and environmental pollutant. Its biological activity is primarily linked to its role in carcinogenesis, particularly through DNA damage and mutagenesis. This article explores the biological activity of BaP-9,10-diol, detailing its biochemical mechanisms, case studies, and research findings.

Chemical Structure and Metabolism

BaP undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of several reactive metabolites, including BaP-9,10-diol. This diol can further be converted into diol epoxides, which are highly reactive and capable of forming covalent adducts with DNA. The metabolic pathway includes:

- Hydroxylation : BaP is hydroxylated by cytochrome P450 enzymes to form BaP-7,8-dihydrodiol.

- Epoxidation : BaP-7,8-dihydrodiol can be converted into diol epoxides such as (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE) through further enzymatic reactions .

- DNA Adduct Formation : BPDE reacts with DNA to form adducts that distort the double helix structure and lead to mutations .

DNA Damage

The primary mechanism by which BaP-9,10-diol exerts its biological activity is through the formation of DNA adducts. These adducts can cause mutations during DNA replication. Research indicates that exposure to BPDE leads to guanine-to-thymine transversions in critical tumor suppressor genes such as p53 .

Table 1: Summary of DNA Adduct Formation by BaP Metabolites

| Metabolite | Type of Adduct | Mutation Induced |

|---|---|---|

| Benzo[a]pyrene | N/A | N/A |

| Benzo[a]pyrene-7,8-dihydrodiol | N/A | N/A |

| BPDE | N2-deoxyguanosine adduct | Guanine-to-thymine transversion |

| BaP-9,10-diol | Forms BPDE | Mutations in p53 |

Lung Cancer Correlation

A pivotal study evaluated the levels of BPDE-N(2)-deoxyguanosine (BPDE-N(2)-dG) adducts in bronchial epithelial cells from lung cancer patients. The study found significantly elevated levels of these adducts in smokers compared to non-smokers, indicating a direct correlation between BaP exposure and DNA damage leading to cancer . The mean levels of BPDE-N(2)-dG adducts were reported as follows:

- Smokers : Mean 84.7 ± 38.4 per nucleotides

- Non-smokers : Mean 37.6 ± 22.2 per nucleotides

This data underscores the importance of BaP metabolites in the etiology of lung cancer.

Inflammatory Response

Another study explored how BPDE stimulates an inflammatory response in normal lung fibroblasts. The findings suggested that exposure to BPDE could activate pathways associated with inflammation and tissue damage, further implicating it in cancer development .

Propiedades

IUPAC Name |

benzo[a]pyrene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJIZEKULDXYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=C(C=C5)O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90205926 | |

| Record name | Benzo(a)pyrene, 9,10-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57303-98-7 | |

| Record name | Benzo[a]pyrene-9,10-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57303-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene-9,10-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057303987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene, 9,10-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90205926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZO(A)PYRENE-9,10-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV6Q5APY2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Benzo(a)pyrene-9,10-diol interact with its target and what are the downstream effects?

A1: this compound itself isn't the ultimate carcinogenic agent. It gets metabolized further into Benzo(a)pyrene 9,10-diol-7,8-epoxide (BPDE) within the body. BPDE is the active metabolite that interacts with DNA, specifically forming adducts with the 2-amino group of guanine. [] This DNA damage can disrupt cellular processes, potentially leading to mutations and contributing to cancer development. []

Q2: What makes the 7,8-diol form of Benzo(a)pyrene particularly significant in its metabolism?

A2: While this compound is a known metabolite, the 7,8-diol form (Benzo(a)pyrene-7,8-diol) is considered a proximate carcinogen. [] This means it's a crucial intermediate in the metabolic pathway leading to the formation of the highly carcinogenic BPDE. Although not directly carcinogenic itself, its presence is a strong indicator of potential BPDE formation.

Q3: Are there differences in how various organs metabolize Benzo(a)pyrene?

A3: Yes, research shows that while the metabolic pathway is qualitatively similar across different organs, quantitative differences exist. For example, human bronchus tissue produces a higher relative amount of Benzo(a)pyrene tetrols and Benzo(a)pyrene 9,10-diol compared to gastrointestinal tissues. [] This highlights the variability in metabolic capacity and potential susceptibility to Benzo(a)pyrene's carcinogenic effects among different organs.

Q4: Are there any known mechanisms that provide cellular protection against the damaging effects of Benzo(a)pyrene metabolites like BPDE?

A5: Yes, research has shown that cells can upregulate certain DNA repair genes in response to BPDE exposure. [] This adaptive response involves increased expression of genes like DDB2, XPC, XPF, XPG, and POLH, leading to enhanced removal of BPDE adducts from DNA. While this mechanism helps protect cells from immediate death, the induction of error-prone DNA polymerases like POLH could increase the risk of mutations in surviving cells, potentially contributing to long-term carcinogenic effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.